

An In-depth Technical Guide to the Physicochemical Properties of Pheniramine Maleate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pheniramine**

Cat. No.: **B192746**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheniramine maleate is a first-generation antihistamine belonging to the alkylamine class. It is widely utilized in pharmaceutical formulations for the symptomatic relief of allergic conditions such as hay fever, allergic rhinitis, and urticaria. Its therapeutic effect is primarily mediated through the antagonism of the histamine H1 receptor. A thorough understanding of its fundamental physicochemical properties is paramount for the formulation of stable, effective, and bioavailable dosage forms, as well as for ongoing research and development in medicinal chemistry. This guide provides a comprehensive overview of the core physicochemical characteristics of **Pheniramine** maleate, detailed experimental methodologies for their determination, and a visualization of its primary signaling pathway.

Chemical and Physical Properties

Pheniramine maleate is the maleate salt of **pheniramine**. The properties of the salt are distinct from the free base and are crucial for its handling and formulation.

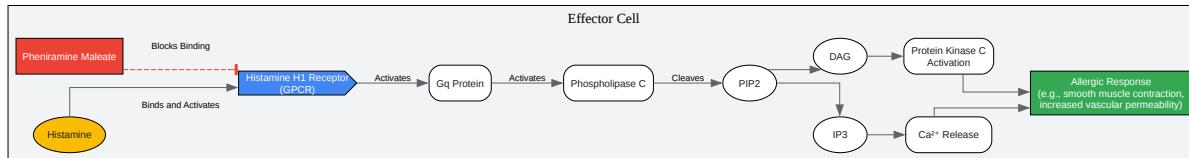
Table 1: General Physicochemical Properties of **Pheniramine** Maleate

Property	Value	Source(s)
Chemical Name	(Z)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine	[1]
Molecular Formula	C ₂₀ H ₂₄ N ₂ O ₄	[1] [2]
Molecular Weight	356.42 g/mol	[2] [3]
Appearance	White crystalline powder	[2]
Odor	Faint amine-like	[2]
Melting Point	104-109 °C	[1]
pH (1% aqueous solution)	4.5-5.5	[1] [2]

Table 2: Solubility Profile of **Pheniramine Maleate**

Solvent	Solubility	Temperature	Source(s)
Water	Very soluble (1:5)	24 °C	[2]
Ethanol (96%)	Freely soluble	-	[2]
Methanol	Freely soluble	-	[2]
Methylene Chloride	Freely soluble	-	[2]
Chloroform	Slightly soluble	-	[4]
DMSO	Slightly soluble	-	[4]
PBS (pH 7.2)	5 mg/mL	-	[5]

Table 3: Ionization and Partitioning Characteristics


Property	Value	Notes	Source(s)
pKa (Pheniramine free base)	4.03 ± 0.08, 9.32 ± 0.06	Experimentally determined in H ₂ O at an ionic strength of 0.30 (NaCl). Specific pKa for Pheniramine Maleate is not readily available in the literature.	[4]
LogP (Pheniramine free base)	2.8	Computed value (XLogP3). Experimental LogP for Pheniramine Maleate is not readily available.	[2]

Solid-State Characterization

Information regarding the specific crystal structure and polymorphic forms of **Pheniramine** maleate is not extensively available in the public domain. While studies on related compounds like dexchlor**pheniramine** maleate have been conducted, direct crystallographic data for **pheniramine** maleate is scarce.^[6] The existence of different polymorphic forms can significantly impact the solubility, stability, and bioavailability of an active pharmaceutical ingredient (API).^[7] Therefore, characterization of the solid-state properties of any given batch of **Pheniramine** maleate is a critical step in drug development.

Mechanism of Action and Signaling Pathway

Pheniramine maleate functions as a competitive antagonist of the histamine H1 receptor. By binding to this receptor, it blocks the action of endogenous histamine, thereby preventing the cascade of events that lead to allergic symptoms.

[Click to download full resolution via product page](#)

Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by **Pheniramine** Maleate.

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties of **Pheniramine** maleate.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which **Pheniramine** maleate transitions from a solid to a liquid state.

Apparatus:

- Melting point apparatus with a calibrated thermometer or digital temperature sensor.
- Glass capillary tubes (sealed at one end).
- Mortar and pestle.

Procedure:

- Sample Preparation: A small amount of **Pheniramine** maleate is finely powdered using a mortar and pestle.

- Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the powder into the sealed end. The packed sample height should be 2-4 mm.
- Determination: The loaded capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of **Pheniramine** maleate in a given solvent.

Apparatus:

- Thermostatically controlled shaker bath.
- Screw-capped vials or flasks.
- Analytical balance.
- Centrifuge.
- HPLC or UV-Vis spectrophotometer for concentration analysis.
- Syringe filters (e.g., 0.45 µm).

Procedure:

- Sample Preparation: An excess amount of **Pheniramine** maleate is added to a known volume of the solvent in a vial. The excess solid ensures that a saturated solution is formed.
- Equilibration: The vials are sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). The samples are agitated for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

- Phase Separation: After equilibration, the vials are allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any undissolved particles. Centrifugation can be used prior to filtration for better separation.
- Analysis: The concentration of **Pheniramine** maleate in the clear, filtered solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
- Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or g/100 mL).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of **Pheniramine**.

Apparatus:

- pH meter with a calibrated electrode.
- Autotitrator or a burette.
- Stirring plate and stir bar.
- Beaker.

Procedure:

- Solution Preparation: A known concentration of **Pheniramine** is dissolved in a suitable solvent (typically water or a co-solvent system if solubility is low).
- Titration: The solution is placed in a beaker with a stir bar, and the pH electrode is immersed. The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- Data Collection: The pH of the solution is recorded after each incremental addition of the titrant.

- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the half-equivalence point(s) on the titration curve. For more accurate results, derivative plots (e.g., $d(\text{pH})/dV$) can be used to identify the equivalence points precisely.

Partition Coefficient (LogP) Determination (Shake-Flask Method)

Objective: To determine the n-octanol/water partition coefficient of **Pheniramine**.

Apparatus:

- Separatory funnels or screw-capped centrifuge tubes.
- Mechanical shaker.
- Centrifuge.
- Analytical instrumentation (HPLC or UV-Vis spectrophotometer).
- n-Octanol (pre-saturated with water).
- Water or buffer (pre-saturated with n-octanol).

Procedure:

- Phase Saturation: n-Octanol and the aqueous phase (water or a buffer of a specific pH) are mutually saturated by shaking them together for 24 hours, followed by separation.
- Partitioning: A known amount of **Pheniramine** is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel or tube.
- Equilibration: The mixture is shaken for a sufficient time to allow for partitioning equilibrium to be reached.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

- Analysis: The concentration of **Pheniramine** in both the n-octanol and the aqueous phase is determined using a suitable analytical method.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm of this value.

Conclusion

This technical guide provides a detailed overview of the essential physicochemical properties of **Pheniramine** maleate. The tabulated data offers a quick reference for researchers, while the experimental protocols provide a framework for the in-house determination and verification of these critical parameters. The visualization of the histamine H1 receptor signaling pathway elucidates the mechanism of action at a molecular level. While much is known about this widely used antihistamine, a notable gap exists in the publicly available experimental data for its pKa and LogP values, as well as its solid-state characteristics. Further research in these areas would be invaluable for the continued development and optimization of pharmaceutical formulations containing **Pheniramine** maleate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pheniramine Maleate | C20H24N2O4 | CID 5282139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pheniramine | C16H20N2 | CID 4761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. Pheniramine CAS#: 86-21-5 [m.chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jopcr.com [jopcr.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Pheniramine Maleate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b192746#basic-physicochemical-properties-of-pheniramine-maleate\]](https://www.benchchem.com/product/b192746#basic-physicochemical-properties-of-pheniramine-maleate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com